molecular formula C21H37FN2O3S B8431433 Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-

Cat. No.: B8431433
M. Wt: 416.6 g/mol
InChI Key: RPQUKWBLAHJOPX-UHFFFAOYSA-N
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Description

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- is a complex organic compound with the molecular formula C21H37FN2O3S and a molecular weight of 416.593 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluoro-Methylheptyl Side Chain:

    Coupling with the Amino Group: The fluoro-methylheptyl chain is then coupled with an amino group through nucleophilic substitution.

    Attachment to the Phenyl Ring: The resulting intermediate is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylheptyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives.

Scientific Research Applications

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.

    Affect Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler analog with similar sulfonamide functionality but lacking the complex side chains.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Another sulfonamide derivative with different substituents.

    tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: A compound with similar sulfonamide and carbamate functionalities.

Uniqueness

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- stands out due to its unique combination of a fluoro-methylheptyl side chain and a methanesulfonamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H37FN2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

N-[4-[4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3

InChI Key

RPQUKWBLAHJOPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Procedure B) A stirred mixture of the product from Example 7, Step II, (0.37 g, 0.00128 mol), the product from Step III above (0.298 g, 0.0141 mol), sodium bicarbonate (0.21 g, 0.0026 mol) and acetonitrile (11 ml) was refluxed for 5 hours and kept at ambient temperature for 18 hours. It was filtered and the solid was washed with acetonitrile. The filtrate was concentrated and the residue was chromatographed on silica gel with 10% MeOH--CH2Cl2 to give 0.332 g of the titled product, a compound of Formula I'. The mass spectrum had m/z 416 (M+).
Name
product
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

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